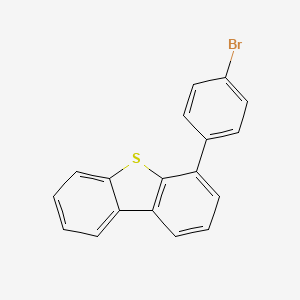

4-(4-Bromophenyl)dibenzothiophene

描述

Significance of Dibenzothiophene (B1670422) Scaffolds in Advanced Materials Research

The dibenzothiophene (DBT) scaffold, a sulfur-containing aromatic heterocycle, is a cornerstone in the development of advanced materials. wikipedia.org Its rigid, planar structure and electron-rich nature make it an excellent building block for organic semiconductors. Dibenzothiophene and its derivatives are integral to research in organic field-effect transistors (OFETs), with some derivatives demonstrating high charge carrier mobility and on/off ratios, key performance indicators for such devices. researchgate.net The inherent thermal and photooxidation stability of the dibenzothiophene core contributes to the durability of materials synthesized from it. researchgate.net Furthermore, the functionalization of dibenzothiophenes allows for the fine-tuning of their electronic and physical properties, making them versatile components in the design of materials for a range of optoelectronic applications. researchgate.netmdpi.com

Role of Halogenation in Modulating Electronic and Structural Characteristics

Halogenation, the process of introducing halogen atoms into a molecule, is a powerful strategy for modifying the properties of organic compounds. numberanalytics.comnumberanalytics.com In the context of materials science, introducing halogens like bromine can significantly alter a molecule's electronic and structural characteristics. numberanalytics.comchemistrytalk.org The high electronegativity of halogen atoms can influence the electron distribution within a molecule, impacting its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. chemistrytalk.org This modulation is crucial for designing materials with specific energy level alignments for efficient charge injection and transport in electronic devices.

Structurally, the presence of halogens can influence intermolecular interactions, such as halogen bonding, which can dictate the packing of molecules in the solid state. This, in turn, affects the material's morphology and, consequently, its charge transport properties. The process of halogenation is a versatile tool, with various methods like electrophilic and radical halogenation allowing for controlled introduction of halogens into organic structures. numberanalytics.comwikipedia.org

Research Context of 4-(4-Bromophenyl)dibenzothiophene within Organic Chemistry and Materials Science

Synthetic Routes to this compound: A Comprehensive Overview

The synthesis of this compound, a key building block in materials science and medicinal chemistry, is achieved through a variety of powerful synthetic methodologies. This article delves into the primary palladium-catalyzed cross-coupling strategies and alternative pathways employed for the construction of this specific aryl-substituted dibenzothiophene and related molecular architectures.

Structure

3D Structure

属性

IUPAC Name |

4-(4-bromophenyl)dibenzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11BrS/c19-13-10-8-12(9-11-13)14-5-3-6-16-15-4-1-2-7-17(15)20-18(14)16/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIAXBPCUAUSGJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(S2)C(=CC=C3)C4=CC=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10733256 | |

| Record name | 4-(4-Bromophenyl)dibenzo[b,d]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10733256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

530402-77-8 | |

| Record name | 4-(4-Bromophenyl)dibenzo[b,d]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10733256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization Techniques

Time-Resolved Spectroscopy for Excited State Dynamics

Time-resolved spectroscopy is essential for understanding the ultrafast processes that occur in a molecule after it absorbs light. For 4-(4-Bromophenyl)dibenzothiophene, these techniques reveal the fate of the absorbed energy and the pathways through which the molecule returns to its ground state.

Femtosecond transient absorption spectroscopy (fs-TAS) is a powerful technique used to monitor the kinetics of electron transfer and other ultrafast phenomena in photocatalysis and materials science. rsc.org The methodology involves exciting the sample with a very short "pump" pulse of light and then probing the changes in absorption with a second, time-delayed "probe" pulse. nih.gov

When applied to this compound, an fs-TAS experiment would reveal several key features. Immediately following photoexcitation, one would expect to observe a negative signal, known as ground-state bleaching (GSB), in the spectral region where the molecule normally absorbs. nih.gov This occurs because the pump pulse has depleted the population of molecules in the ground electronic state. Simultaneously, new positive absorption bands, referred to as excited-state absorption (ESA), would appear at different wavelengths. nih.govbowdoin.edu These bands correspond to the absorption of the probe pulse by the newly formed excited-state population, promoting them to even higher energy states (e.g., S1 → Sn or T1 → Tn transitions). By monitoring the evolution of these GSB and ESA signals over time, from femtoseconds to nanoseconds, the lifetimes of different excited states can be determined. researchgate.net

Table 1: Expected Transient Species and Spectroscopic Signatures for this compound

| Transient Species | Spectroscopic Signature | Timescale | Process |

| Singlet Excited State (S1) | Excited-State Absorption (ESA) | Picoseconds (ps) | Absorption from the S1 state to higher singlet states (Sn). |

| Triplet Excited State (T1) | Excited-State Absorption (ESA) | Nanoseconds (ns) to Microseconds (µs) | Absorption from the T1 state to higher triplet states (Tn). |

| Ground State (S0) | Ground-State Bleaching (GSB) | Recovers as excited states decay | Depletion of the ground state population. |

This table is generated based on typical photophysical principles for aromatic compounds and is for illustrative purposes.

The data from fs-TAS allows for the detailed mapping of the relaxation pathways available to an excited molecule, as illustrated by a Jablonski diagram. libretexts.orgresearchgate.net After initial absorption of a photon promotes this compound to an excited singlet state (S1), several processes compete to deactivate the molecule:

Vibrational Relaxation and Internal Conversion (IC): The excited molecule rapidly loses excess vibrational energy to its surroundings (solvent or matrix), relaxing to the lowest vibrational level of the S1 state. This process is extremely fast, typically occurring on the order of 10⁻¹⁴ to 10⁻¹¹ seconds. libretexts.org Internal conversion, a non-radiative transition between states of the same spin multiplicity (e.g., S2 → S1), is also a very rapid process. researchgate.net

Fluorescence: The molecule can return to the ground state (S0) by emitting a photon. This radiative process is known as fluorescence and typically occurs on a nanosecond timescale.

Intersystem Crossing (ISC): A key pathway for many organosulfur compounds is intersystem crossing, a non-radiative transition between states of different spin multiplicities, most commonly from the lowest excited singlet state (S1) to the lowest triplet state (T1). libretexts.org The presence of the bromine atom in this compound is crucial here. Bromine, being a heavy atom, enhances spin-orbit coupling. This "heavy-atom effect" significantly increases the probability and rate of intersystem crossing, making the S1 → T1 transition more competitive with fluorescence. libretexts.org

Phosphorescence: Once in the triplet state (T1), the molecule can slowly return to the ground state (S0) by emitting a photon. This process, known as phosphorescence, is "spin-forbidden" and thus much slower than fluorescence, often occurring on the microsecond to second timescale. libretexts.org

By analyzing the rise and decay kinetics of the S1 and T1 excited-state absorption bands in the fs-TAS data, the rate constants for fluorescence, intersystem crossing, and other non-radiative decay pathways can be quantified.

Solution-Phase and Solid-State Optical Spectroscopy

Steady-state spectroscopic techniques provide fundamental information about the electronic properties of this compound in both solution and the solid state.

UV-Visible absorption spectroscopy measures the wavelengths of light that a molecule absorbs. For aromatic compounds like this compound, absorption in the UV-Vis range corresponds to the promotion of electrons from lower-energy π orbitals to higher-energy π* anti-bonding orbitals. The parent compound, dibenzothiophene (B1670422), exhibits characteristic absorption peaks. aatbio.comnist.gov The introduction of the 4-bromophenyl group extends the π-conjugated system, which is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the parent dibenzothiophene.

The optical band gap (Eg) of the material, which is a critical parameter for semiconductor applications, can be estimated from the onset of the absorption edge in the UV-Vis spectrum using the Tauc method. nih.gov This involves plotting (αhν)ⁿ versus photon energy (hν), where α is the absorption coefficient, and extrapolating the linear portion of the curve to the energy axis. The value of n depends on the nature of the electronic transition.

Table 2: Representative UV-Visible Absorption Data for Dibenzothiophene

| Compound | λmax (nm) | Solvent/Phase | Reference |

| Dibenzothiophene | ~315 nm | Not Specified | aatbio.com |

| Dibenzothiophene | Multiple peaks noted | Gas Phase | nist.gov |

Fluorescence spectroscopy measures the light emitted from a substance after it has absorbed light. The emission spectrum is typically a mirror image of the lowest-energy absorption band and is red-shifted to lower energy (longer wavelength), a phenomenon known as the Stokes shift. The fluorescence of this compound would be characterized by its emission wavelength maxima and its fluorescence quantum yield (Φf). rsc.org

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process and is defined as the ratio of photons emitted to photons absorbed. As mentioned previously, the presence of the bromine atom is expected to significantly quench the fluorescence by promoting efficient intersystem crossing to the triplet state. libretexts.org Therefore, this compound is anticipated to have a relatively low fluorescence quantum yield compared to non-halogenated analogues.

The quantum yield is typically determined using a comparative method. The fluorescence intensity of a dilute solution of the sample is measured and compared to that of a standard compound with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in sulfuric acid) under identical experimental conditions (excitation wavelength, absorbance, solvent).

Table 3: Key Parameters in Fluorescence Spectroscopy

| Parameter | Symbol | Description |

| Excitation Wavelength Maximum | λex | The wavelength of maximum absorption that leads to fluorescence. |

| Emission Wavelength Maximum | λem | The wavelength at which the fluorescence intensity is highest. |

| Stokes Shift | Δλ | The difference in wavelength (or energy) between λex and λem. |

| Fluorescence Quantum Yield | Φf | The ratio of photons emitted to photons absorbed. |

| Fluorescence Lifetime | τf | The average time the molecule spends in the excited state before returning to the ground state via fluorescence. |

Dual-wavelength spectrophotometry is an analytical technique used to determine the concentration of a specific component in a mixture where another component interferes with the measurement at the analyte's maximum absorption wavelength (λmax). ajpaonline.comajpaonline.com The principle relies on measuring the absorbance difference at two carefully selected wavelengths. nih.gov For the analyte of interest, the two wavelengths (λ1 and λ2) are chosen such that the absorbance difference is significant and proportional to its concentration. For the interfering component, these same two wavelengths are selected at points on its spectrum where the absorbance values are identical, resulting in a zero-absorbance difference. nih.gov

This method could be applied for the quantitative analysis of this compound in various contexts. For example, it could be used to determine its concentration during a chemical synthesis in the presence of a starting material or a byproduct that has an overlapping absorption spectrum. A study on the parent compound, dibenzothiophene (DBT), successfully used a dual-wavelength method to simultaneously quantify DBT and its metabolite, 2-hydroxybiphenyl (2-HBP), by selecting wavelength pairs (320 nm and 247 nm for DBT; 286 nm and 324 nm for 2-HBP) where interference was eliminated. nih.govnih.gov A similar strategy could be developed for this compound, providing a simple and rapid method for quantification without the need for complete separation of the components. ekb.egresearchgate.net

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering insights into the connectivity and chemical environment of atoms.

Multi-Dimensional NMR for Detailed Structural Elucidation

While one-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide fundamental information, multi-dimensional NMR experiments are crucial for the unambiguous assignment of all proton and carbon signals, especially in complex aromatic systems like this compound. researchgate.net Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would reveal the correlations between the protons within the dibenzothiophene and the bromophenyl rings, helping to trace the connectivity of the aromatic systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly valuable for identifying quaternary carbons (carbons with no attached protons) and for establishing the connectivity between the dibenzothiophene and the bromophenyl moieties. For instance, correlations between the protons on one ring and the carbons on the other would definitively confirm the substitution pattern.

A study on 4,6-disubstituted dibenzothiophenes highlighted the importance of these techniques in correcting previous misassignments of ¹³C chemical shifts and understanding substituent effects, which is critical for accurate structure determination. consensus.app The application of these multi-dimensional NMR techniques provides a comprehensive and detailed map of the molecular structure of this compound. researchgate.net

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Analysis

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum displays characteristic absorption bands corresponding to specific functional groups and structural features. researchgate.netcolby.edu For this compound, the FT-IR spectrum would be characterized by several key regions. nih.govresearchgate.net

| Vibrational Mode | **Typical Wavenumber Range (cm⁻¹) ** | Significance for this compound |

| C-H stretching (aromatic) | 3100-3000 | Confirms the presence of aromatic rings. |

| C=C stretching (aromatic) | 1600-1450 | Provides information on the aromatic backbone. |

| C-S stretching | 700-600 | Indicates the presence of the dibenzothiophene sulfur linkage. |

| C-Br stretching | 1070-700 | Confirms the presence of the bromo-substituent on the phenyl ring. The exact position can be influenced by adjacent groups. researchgate.net |

| Out-of-plane C-H bending | 900-675 | The pattern of these bands can help determine the substitution pattern on the aromatic rings. |

This table is interactive. You can sort and filter the data.

The FT-IR spectrum of the related compound, 4-bromodibenzothiophene (B1267965), has been recorded using an Attenuated Total Reflectance (ATR) technique, providing a reference for the vibrations of the core dibenzothiophene structure. nih.gov

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. nsf.gov It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for analyzing the carbon framework of aromatic compounds. nsf.gov

Applications of Raman spectroscopy for compounds like this compound include:

Structural Fingerprinting: The Raman spectrum provides a unique fingerprint of the molecule, which can be used for identification and quality control. nih.gov

Surface-Enhanced Raman Scattering (SERS): SERS is a powerful technique that can significantly enhance the Raman signal of molecules adsorbed onto a metal surface. nih.govresearchgate.net This technique has been used for the sensitive detection of dibenzothiophene and its derivatives. nih.govrsc.org A characteristic Raman peak for dibenzothiophene has been observed at 1600 cm⁻¹, which is attributed to the aromatic C=C stretching. nih.gov

Conformational Analysis: In some cases, Raman spectroscopy can provide information about the conformational properties of molecules, such as the dihedral angle between the aromatic rings.

The FT-Raman spectrum of 4-bromodibenzothiophene has been documented and serves as a valuable reference. nih.gov

Mass Spectrometry for Product Confirmation and Oligomer Analysis

Mass spectrometry (MS) is an analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z). It is an essential tool for confirming the molecular weight of a synthesized compound and for analyzing the structure of its fragments. ufz.de

For this compound, which has a molecular formula of C₁₈H₁₁BrS and a molecular weight of 339.25 g/mol , mass spectrometry would be used to: calpaclab.com

Crystal Engineering and Solid State Structural Analysis

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction is a powerful technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.

Studies on related compounds reveal key conformational features. For instance, in a similar structure, the dihydropyridine (B1217469) ring adopts a flattened boat conformation, with the plane of the boat's base forming a dihedral angle of 89.32(5)° with the benzene (B151609) ring. researchgate.net In another case, the dihedral angle between two benzene rings was found to be 54.8(1)°. researchgate.net The conformation of 4-(4-Bromophenyl)dibenzothiophene itself is characterized by the relative orientation of the dibenzothiophene (B1670422) and bromophenyl moieties. The planarity of the dibenzothiophene core is a significant feature, though slight distortions can occur. The bromophenyl group is typically twisted out of the plane of the dibenzothiophene unit. This twist, defined by the dihedral angle between the two aromatic systems, is a critical parameter influencing the crystal packing.

The crystal packing of molecules containing a bromophenyl group often involves layered structures. For example, the crystal structure of a related dihydropyridine derivative can be described as layers where the dihydropyridine rings are parallel to a specific crystallographic plane. researchgate.net The packing is often stabilized by a network of intermolecular interactions, leading to the formation of a three-dimensional architecture. researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 14.9517(9) |

| b (Å) | 5.4857(3) |

| c (Å) | 27.9582(17) |

| β (°) | 102.434(6) |

| V (ų) | 2239.4(2) |

| Z | 4 |

| Data for a related bromophenyl-containing compound illustrates typical crystallographic parameters. cardiff.ac.uk |

The solid-state structure of this compound is stabilized by a variety of non-covalent interactions. While classical hydrogen bonds may be absent, weaker interactions play a crucial role in the crystal packing.

Halogen Bonding: The bromine atom in this compound can participate in halogen bonding, an attractive interaction between an electrophilic region on the halogen and a nucleophilic site. acs.org These interactions, denoted as C-Br…X (where X can be another halogen, a π-system, or a heteroatom), can significantly influence the crystal packing. tuni.fituni.fijyu.fi Studies on other brominated organic compounds have shown the prevalence of Br…H and Br…C contacts. uzh.ch

π-π Stacking: Interactions between the aromatic rings of adjacent molecules can also contribute to the stability of the crystal structure. The degree of stacking and the distance between the rings are important parameters. sdu.dk

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions within a crystal. It maps the electron distribution of a molecule within the crystal, allowing for a detailed analysis of intermolecular contacts.

By generating two-dimensional fingerprint plots from the Hirshfeld surface, the percentage contribution of different types of intermolecular contacts can be quantified. For example, in a related brominated compound, Hirshfeld analysis revealed that H…H (36.2%), C…H/H…C (21.6%), N…H/H…N (12.2%), and Br…H/H…Br (10.8%) interactions were the most significant contributors to the crystal packing. nih.gov In another case, H⋯O/O⋯H (37.0%), H⋯H (26.3%), H⋯C/C⋯H (18.5%) and C⋯O/O⋯C (9.5%) were the dominant interactions. nih.gov For a compound with significant halogen interactions, Br⋯H/H⋯Br contacts can account for a substantial portion (e.g., 20.5%) of the surface contacts. uzh.ch

| Interaction Type | Contribution (%) |

| H⋯H | 36.2 |

| C⋯H/H⋯C | 21.6 |

| N⋯H/H⋯N | 12.2 |

| Br⋯H/H⋯Br | 10.8 |

| Data from a related compound nih.gov highlighting the quantification of intermolecular contacts. |

X-ray Diffraction of Thin Films for Crystalline Order Assessment

The structural properties of thin films can differ significantly from their bulk counterparts. X-ray diffraction (XRD) is a key technique for assessing the crystalline order in thin films of organic materials like this compound. mdpi.com The presence of sharp diffraction peaks in an XRD pattern indicates a high degree of crystallinity, while broad features suggest a more amorphous or disordered structure. researchgate.net For thin films, grazing incidence X-ray diffraction (GIXRD) is often employed to enhance the signal from the film and minimize substrate interference. The orientation of the crystallites within the film, known as texture, can also be determined from XRD measurements. mdpi.com

Relationship Between Molecular Structure and Solid-State Properties

The specific molecular structure of this compound directly influences its solid-state properties. The rigid dibenzothiophene core provides a platform for extended π-conjugation, which is crucial for potential applications in organic electronics. The presence and position of the bromine atom introduce the possibility of halogen bonding, which can be exploited in crystal engineering to control the supramolecular assembly. The non-planar conformation, with the twisted bromophenyl ring, affects the packing efficiency and can lead to the formation of complex three-dimensional networks. The interplay of various intermolecular forces, such as C-H…π interactions, halogen bonding, and van der Waals forces, determines the final crystal packing, which in turn dictates properties like melting point, solubility, and charge transport characteristics. nih.gov

Chemical Reactivity and Reaction Mechanisms

Oxidation Reactions of Dibenzothiophene (B1670422) Moieties

The oxidation of the sulfur atom in the dibenzothiophene (DBT) framework is a critical reaction, particularly in the context of fuel desulfurization. This process converts the less reactive thiophenic sulfur into more polar sulfoxides and sulfones, which can be more easily removed.

Oxidative desulfurization (ODS) presents an alternative to the more conventional hydrodesulfurization (HDS) for removing sulfur-containing compounds from fuels. The ODS process typically involves two main stages: the oxidation of sulfur compounds to their corresponding sulfoxides and subsequently to sulfones, followed by the removal of these oxidized species through extraction or adsorption. nih.gov

The reactivity of organosulfur compounds in ODS follows a general trend where electron density at the sulfur atom plays a crucial role. For instance, the oxidation reactivity of various sulfur compounds has been observed to be in the order of 2-methylbenzothiophene > 5-methylbenzothiophene > benzothiophene (B83047) >> dibenzothiophene. nih.gov This suggests that electron-donating groups enhance the susceptibility of the sulfur atom to oxidation. In the case of 4-(4-bromophenyl)dibenzothiophene, the electronic effect of the 4-bromophenyl group, which is generally considered to be electron-withdrawing, would be expected to influence the reactivity of the dibenzothiophene moiety.

Various oxidants can be employed in ODS, including hydrogen peroxide (H₂O₂), ozone (O₃), and molecular oxygen (O₂). nih.govrsc.org Hydrogen peroxide is often favored due to its effectiveness and the benign nature of its primary byproduct, water. nih.gov The mechanism of oxidation often involves the generation of highly reactive oxidizing species from the oxidant, which then attack the sulfur atom of the dibenzothiophene. For example, in systems using H₂O₂ and a catalyst, peroxo-metal species can be formed, which then act as the active oxidizing agent.

The oxidation of dibenzothiophenes, including this compound, proceeds sequentially, first forming the corresponding sulfoxide (B87167) and then the sulfone. rsc.orgnih.gov The sulfone derivative, this compound-S,S-dioxide, is a stable product of the complete oxidation of the sulfur atom.

The formation of sulfones is a key step in the ODS process as the increased polarity of the sulfone facilitates its removal from the non-polar hydrocarbon matrix of fuels. Various catalytic systems have been developed to promote the efficient oxidation of dibenzothiophenes to their sulfones. nih.govfao.org For instance, polyoxometalates have shown high catalytic activity for the oxidation of DBT to DBT sulfone using hydrogen peroxide as the oxidant. nih.gov The reaction is typically carried out under mild conditions. nih.govrsc.org

The general structure of the sulfone derivative is characterized by the presence of a sulfonyl group (SO₂) within the thiophene (B33073) ring of the dibenzothiophene structure. The properties of the resulting sulfone, such as its solubility and boiling point, are significantly different from the parent dibenzothiophene, which is exploited in the separation stage of ODS.

Table 1: Oxidation Products of Dibenzothiophene

| Reactant | Intermediate Product | Final Product |

|---|---|---|

| Dibenzothiophene | Dibenzothiophene sulfoxide | Dibenzothiophene sulfone |

| This compound | This compound sulfoxide | This compound-S,S-dioxide |

Hydrodesulfurization (HDS) Kinetics and Pathways

Hydrodesulfurization (HDS) is a vital catalytic process in the petroleum refining industry to remove sulfur from fossil fuels. The reactivity of dibenzothiophenic compounds in HDS is highly dependent on their substitution pattern.

The HDS of dibenzothiophenes can proceed through two primary reaction pathways: direct desulfurization (DDS) and hydrogenation (HYD). researchgate.net The DDS pathway involves the direct cleavage of the carbon-sulfur bonds, while the HYD pathway involves the initial hydrogenation of one of the aromatic rings of the dibenzothiophene moiety, followed by C-S bond cleavage. researchgate.net

The reactivity of substituted dibenzothiophenes is significantly influenced by the position of the substituents. Alkyl groups at the 4- and 6-positions of dibenzothiophene are known to sterically hinder the interaction of the sulfur atom with the catalyst surface, thereby decreasing the rate of the DDS pathway. researchgate.net Consequently, compounds like 4,6-dimethyldibenzothiophene (B75733) are among the most refractory sulfur compounds to remove via HDS. researchgate.net

In contrast, substituents at other positions can have a less pronounced or even an enhancing effect on reactivity. For this compound, the bulky 4-bromophenyl group at the 4-position is expected to sterically hinder the DDS pathway, similar to an alkyl group. Therefore, its removal would likely proceed predominantly through the HYD pathway. The relative reactivity of this compound would place it among the more challenging sulfur compounds to desulfurize via HDS.

Table 2: General Reactivity Trends of Substituted Dibenzothiophenes in HDS

| Compound | Relative Reactivity | Primary HDS Pathway |

|---|---|---|

| Dibenzothiophene (DBT) | High | DDS and HYD |

| 4-Methyldibenzothiophene (4-MDBT) | Moderate | HYD favored over DDS |

| 4,6-Dimethyldibenzothiophene (4,6-DMDBT) | Low | Primarily HYD |

| This compound | Expected to be Low | Primarily HYD |

Both steric and electronic factors play a crucial role in determining the HDS reactivity of substituted dibenzothiophenes. nih.govmdpi.comchemrxiv.org

Steric Factors: As mentioned, steric hindrance caused by substituents at the 4- and 6-positions is a major factor in the low reactivity of certain dibenzothiophenes. researchgate.net The bulky groups impede the adsorption of the molecule onto the active sites of the HDS catalyst, which is a prerequisite for the C-S bond cleavage to occur. The 4-bromophenyl group in this compound is sterically demanding and would significantly obstruct the direct interaction of the sulfur atom with the catalyst.

Electronic Factors: The electronic properties of the substituents can also influence the reactivity. Electron-withdrawing groups, such as the bromine atom in the 4-bromophenyl substituent, can decrease the electron density on the dibenzothiophene ring system. This can affect the strength of the C-S bonds and the interaction of the molecule with the catalyst surface. The precise impact of the electronic effects of the 4-bromophenyl group on the HDS reactivity of this compound would require specific experimental or computational studies. However, it is known that the electronic nature of the substituent can modulate the adsorption energy and the activation barriers for the different reaction pathways in HDS.

Electrophilic and Radical Reaction Pathways

The dibenzothiophene ring system is susceptible to electrophilic substitution reactions. The presence of the sulfur atom makes the ring system electron-rich, and electrophilic attack typically occurs at positions para to the sulfur atom. wikipedia.org However, the presence of the 4-bromophenyl substituent in this compound will direct further substitution. The bromine atom itself is deactivating yet ortho-, para-directing for electrophilic aromatic substitution on the phenyl ring. The dibenzothiophene moiety will also influence the reactivity of the attached phenyl ring.

The bromine atom on the dibenzothiophene core also introduces a site for potential cross-coupling reactions, which are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This makes this compound a potentially useful building block in the synthesis of more complex organic molecules for materials science and other applications. cymitquimica.com

Radical reactions involving dibenzothiophenes can also occur, for instance, under photochemical conditions. Photooxidation of dibenzothiophene can proceed via an electron transfer mechanism, leading to the formation of a radical cation, which then reacts with oxygen to form the sulfoxide and sulfone. nih.gov The 4-bromophenyl substituent could influence the stability of the radical cation intermediate and thus affect the efficiency and pathway of such radical reactions.

Electrophilic Aromatic Substitution Processes

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. msu.edu The reactivity of the dibenzothiophene (DBT) core in this compound is influenced by the electron-donating sulfur atom and the attached bromophenyl group. In general, dibenzothiophene is considered an electron-rich system and undergoes electrophilic aromatic substitution. wikipedia.org

The mechanism for EAS reactions, such as halogenation, involves the generation of a potent electrophile, often activated by a catalyst. masterorganicchemistry.comlibretexts.org This electrophile is then attacked by the nucleophilic benzene (B151609) ring, leading to the formation of a resonance-stabilized carbocation intermediate, also known as an arenium ion or sigma complex. msu.edulibretexts.org Subsequent deprotonation restores the aromaticity of the ring, yielding the substituted product. msu.edulibretexts.org

Single-Electron Oxidation and Radical Intermediates

The oxidation of dibenzothiophene and its derivatives can proceed through single-electron transfer (SET) processes, leading to the formation of radical cation intermediates. nih.gov The study of these intermediates is crucial for understanding the mechanisms of photooxidation and other electron transfer-mediated reactions. nih.gov

In a study on the photooxidation of dibenzothiophene (DBT) and 4,6-dimethyldibenzothiophene (DMDBT) sensitized by N-methylquinolinium tetrafluoborate (NMQ+BF4-), it was found that the reaction proceeds via photoinduced electron transfer. nih.gov The fluorescence of the sensitizer (B1316253) was efficiently quenched by the dibenzothiophene derivatives, with bimolecular quenching constants indicating diffusion-controlled processes. nih.gov The formation of a neutral radical of the sensitizer (NMQ•) confirmed the electron transfer from the DBT derivative to the excited state of the sensitizer. nih.gov

The resulting dibenzothiophene radical cation is a key intermediate. This radical cation can then react with other species in the reaction mixture. For instance, in the presence of oxygen, the superoxide (B77818) radical anion (O2•−) can be formed, which is involved in the subsequent oxidation steps to form sulfoxides and sulfones. nih.gov The formation of these oxidized products can be significantly suppressed by the addition of an efficient electron trap, further supporting the electron transfer mechanism. nih.gov The stability and reactivity of the radical cation intermediate are influenced by the substitution pattern on the dibenzothiophene core. elsevierpure.com

Chemoselective Transformations Involving Bromophenyl Groups

Site Selectivity in Cross-Coupling Reactions

The presence of a bromo-substituent on the phenyl group of this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds. A key aspect of these transformations is site selectivity, which refers to the preferential reaction at one specific site when multiple reactive sites are present.

In the case of this compound, the primary site for cross-coupling reactions is the carbon-bromine (C-Br) bond on the phenyl ring. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-H bonds on the aromatic rings and the C-S bonds of the dibenzothiophene core.

Recent research has highlighted that site selectivity in cross-coupling reactions of dihalogenated heteroarenes can be influenced by the nature of the palladium catalyst. whiterose.ac.uknih.gov For instance, mononuclear palladium species might favor reaction at one site, while palladium clusters or nanoparticles could switch the selectivity to another site. whiterose.ac.uknih.gov This control is often achieved by modifying the palladium-to-ligand ratio or by using specific additives that stabilize different catalyst species. whiterose.ac.uk While this research was conducted on other dihalogenated systems, the principles can be extended to substrates like this compound, suggesting that under specific conditions, it might be possible to achieve selective reactions at different positions.

A recent development in the functionalization of dibenzothiophenes involves a sulfoxide-directed C-H metalation/boration process, followed by a Suzuki coupling. rsc.org This method allows for the synthesis of 4-substituted dibenzothiophenes from dibenzothiophene-5-oxide in a one-pot reaction, demonstrating an alternative strategy for functionalization that complements the cross-coupling of halogenated precursors. rsc.org

Influence of Substituents on Reaction Rates and Selectivity

The rate and selectivity of chemical reactions involving this compound can be significantly influenced by the presence of other substituents on the dibenzothiophene core or the phenyl ring. These effects can be broadly categorized as electronic and steric.

Electronic Effects:

Electron-donating groups (EDGs) on the aromatic rings increase the electron density of the system, making it more nucleophilic. This generally accelerates the rate of electrophilic aromatic substitution. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, slowing down the reaction. For example, in the Suzuki coupling reaction of aryl bromides, electron-withdrawing groups on the aryl bromide can sometimes accelerate the reaction, while electron-donating groups can have the opposite effect, depending on the rate-determining step of the catalytic cycle. preprints.org

Steric Effects:

The size and position of substituents can sterically hinder the approach of reagents to a particular reaction site. nih.gov For instance, a bulky substituent near the bromine atom on the phenyl ring could slow down a cross-coupling reaction at that site. Similarly, substituents on the dibenzothiophene core can influence the regioselectivity of electrophilic attack by blocking certain positions. Studies on the bromination of substituted benzenes have shown that unfavorable steric effects can attenuate the favorable electronic effects of substituents. nih.gov

The interplay of electronic and steric effects is crucial in determining the outcome of a reaction. For example, in a competitive reaction scenario, the relative reactivity of different substituted substrates can be altered by changing the catalyst loading, which can influence the expression of the substituent effect. preprints.org

Interactive Data Table: Effect of Substituents on Reactivity

| Substituent Type on Dibenzothiophene Core | Expected Effect on Electrophilic Aromatic Substitution Rate | Expected Effect on Cross-Coupling at C-Br Bond |

| Strong Electron-Donating (e.g., -OCH3) | Increase | Minimal direct effect, may influence catalyst-substrate interaction |

| Weak Electron-Donating (e.g., -CH3) | Slight Increase | Minimal direct effect |

| Electron-Withdrawing (e.g., -NO2) | Decrease | May accelerate or decelerate depending on the specific reaction mechanism |

| Bulky Group (e.g., -tBu) | Decrease at adjacent positions (steric hindrance) | Minimal direct effect unless positioned near the reactive site |

This table provides a generalized overview, and the actual effects can be more complex and dependent on the specific reaction conditions.

Advanced Materials and Device Applications

Organic Light-Emitting Diodes (OLEDs)

The performance of OLEDs is intrinsically linked to the properties of the organic materials used within their multilayer structures. 4-(4-Bromophenyl)dibenzothiophene has demonstrated potential in several key layers of an OLED device, contributing to improved efficiency and longevity.

Host Materials for Phosphorescent Emitters

In phosphorescent OLEDs (PhOLEDs), the host material plays a crucial role in facilitating efficient energy transfer to the phosphorescent guest emitter. A key requirement for a host material is a high triplet energy level, which should be greater than that of the emitter to prevent back-energy transfer and ensure efficient phosphorescence. Dibenzothiophene-based materials are known for their high triplet energies. The introduction of a phenyl group, as in this compound, can further modulate the electronic properties to achieve a desirable balance of charge transport and triplet energy.

While specific device performance data for this compound as a host is not extensively detailed in publicly available research, the general class of dibenzothiophene (B1670422) derivatives has shown significant promise. For instance, rationally designed host materials based on dibenzothiophene have been shown to enable high-efficiency blue and white PhOLEDs. The key is to achieve balanced charge transport within the host material. Theoretical studies on meta-linked dibenzothiophene materials have indicated the potential for bipolar transporting properties, which is crucial for creating a wide recombination zone and improving device efficiency.

Table 1: Properties of Dibenzothiophene-Based Host Materials (Illustrative) This table is illustrative and based on general findings for dibenzothiophene derivatives, as specific data for this compound is limited.

| Host Material Derivative | Triplet Energy (eV) | HOMO (eV) | LUMO (eV) | Application |

| m-TPDBT | ~2.8 - 3.0 | ~-5.8 | ~-2.4 | Blue/White PhOLEDs |

| General Dibenzothiophene | >2.8 | Variable | Variable | Phosphorescent OLEDs |

Data is synthesized from general knowledge of dibenzothiophene derivatives.

Exciton-Blocking Layer Design

To achieve high efficiency in OLEDs, it is essential to confine the excitons (electron-hole pairs) within the emissive layer (EML). Exciton-blocking layers (EBLs) are incorporated into the device structure to prevent excitons from diffusing out of the EML and quenching non-radiatively. An effective EBL must possess a higher triplet energy than the emitter and appropriate energy levels to block the transport of either electrons or holes.

Materials with a wide bandgap and high triplet energy, characteristic of the dibenzothiophene core, are excellent candidates for EBLs. The specific energy levels of this compound would determine its suitability as either a hole-blocking or electron-blocking layer. While patents and research articles describe the use of various materials for EBLs, specific implementation details for this compound are not widely reported. However, the fundamental properties of the dibenzothiophene moiety suggest its potential in this role.

Charge Transport Layer Engineering (Hole and Electron Transport)

The efficiency of an OLED is also heavily dependent on the balance of holes and electrons injected into the emissive layer. This is governed by the hole transport layer (HTL) and the electron transport layer (ETL). The ideal materials for these layers possess high charge carrier mobility and appropriate highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to facilitate efficient charge injection from the electrodes.

Theoretical studies on mono-brominated dibenzothiophene isomers provide insight into the potential charge transport properties of this compound. researchgate.net Density Functional Theory (DFT) calculations have been used to determine the reorganization energies for both holes and electrons, which are crucial parameters influencing charge transport rates. researchgate.net Lower reorganization energy generally corresponds to higher charge mobility. For instance, a computational study on mono-brominated dibenzothiophene isomers highlighted that bromine substitution can lead to remarkably low electron and hole reorganization energies. researchgate.net Specifically, certain brominated isomers of dibenzothiophene were found to have low hole and electron reorganization energies, suggesting their potential for efficient charge transport. researchgate.net

Table 2: Calculated Reorganization Energies for Brominated Dibenzothiophene Isomers This table is based on theoretical calculations for mono-brominated dibenzothiophene and serves as an indicator of potential properties for this compound.

| Isomer | Hole Reorganization Energy (eV) | Electron Reorganization Energy (eV) |

| 3BDBT | - | 0.254 |

| 4BDBF (Dibenzofuran analog) | 0.229 | - |

Source: J Mol Model. 2024 May 18;30(6):171. researchgate.net

Strategies for Enhancing Device Efficiency and Stability

Furthermore, the morphological stability of the organic layers is critical for long device lifetimes. Materials with high glass transition temperatures (Tg) are desirable as they are less prone to crystallization, which can lead to device failure. While the specific Tg of this compound is not widely published, the rigid dibenzothiophene structure generally contributes to good thermal and morphological stability.

Organic Field-Effect Transistors (OFETs)

OFETs are the fundamental building blocks of flexible and printed electronics. The performance of an OFET is primarily determined by the semiconductor material used in the active channel.

Semiconductor Material Development and Performance

The development of high-performance organic semiconductors is crucial for advancing OFET technology. These materials should exhibit high charge carrier mobility, a large on/off ratio, and good environmental stability. Thiophene-based oligomers and polymers have been extensively studied as p-type semiconductors due to their excellent charge transport properties and stability.

Dibenzothiophene, as a fused-ring system containing a thiophene (B33073) unit, offers a platform for designing robust organic semiconductors. The extended π-conjugation in the dibenzothiophene core is favorable for intermolecular charge hopping, which is essential for efficient charge transport in the solid state. The introduction of the 4-bromophenyl group can influence the molecular packing and electronic properties of the material, which in turn affects the OFET performance.

While specific OFET performance data for this compound is scarce in the literature, research on other dibenzothiophene derivatives has demonstrated their potential. For instance, functionalized anthradithiophenes, which are structurally related, have shown ambipolar transport with respectable charge mobilities. The performance of such materials is highly dependent on the film deposition conditions and the nature of the gate dielectric.

Table 3: Representative Performance of Thiophene-Based OFETs (Illustrative) This table provides a general reference for the performance of thiophene-based OFETs, as specific data for this compound is not available.

| Semiconductor Material | Hole Mobility (cm²/Vs) | On/Off Ratio |

| Pentacene | >1 | >10⁶ |

| Functionalized Anthradithiophenes | ~0.1 | >10⁵ |

| General Thiophene Oligomers | Variable | Variable |

Data is synthesized from general knowledge of organic semiconductors.

Bioimaging Probes and Radiopharmaceutical Development

The development of radiolabeled probes for in vivo imaging techniques like Positron Emission Tomography (PET) is a crucial area of research in medicinal chemistry and molecular imaging. The dibenzothiophene scaffold has emerged as a promising platform for the design of such probes, particularly for targeting specific biological entities in the central nervous system.

The design of a PET radiotracer based on the this compound scaffold would involve several key considerations. A primary step is the introduction of a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F), into the molecule. The favorable half-life of ¹⁸F (109.8 minutes) allows for its production, the subsequent radiosynthesis, and the imaging study to be conveniently performed. nih.gov

The synthesis of a radiolabeled derivative of this compound would typically start with the synthesis of a suitable precursor molecule. For radiofluorination, this precursor is often a molecule containing a good leaving group, such as a nitro or iodo group, at the position where the ¹⁸F is to be introduced. nih.gov The radiosynthesis is then carried out via a nucleophilic substitution reaction where [¹⁸F]fluoride displaces the leaving group. nih.gov

For instance, in the development of dibenzothiophene-based PET ligands for α7-nicotinic acetylcholine (B1216132) receptors (α7-nAChRs), researchers synthesized nitro and iodo derivatives as precursors for radiofluorination. nih.gov The radiosynthesis of the final radiotracer was achieved through a Kryptofix-222®-assisted radiofluorination of these precursors. nih.gov This was followed by purification using semi-preparative HPLC to obtain the desired radiolabeled compound in a sterile and apyrogenic form suitable for in vivo administration. nih.gov

The development of a targeted radiotracer often involves the synthesis of a library of compounds to identify a lead structure with high affinity and selectivity for the biological target. nih.gov This lead compound is then optimized for properties such as lipophilicity and polar surface area to ensure good blood-brain barrier penetration for neuroimaging applications. nih.gov

Once a radiolabeled dibenzothiophene derivative is synthesized, it must undergo rigorous in vitro and in vivo characterization to assess its potential as a PET radiotracer.

In Vitro Characterization: This phase typically involves binding assays to determine the affinity (Ki) and selectivity of the compound for its intended biological target. For example, in the development of dibenzothiophene-based radioligands for α7-nAChRs, the binding affinities of a series of synthesized compounds were determined, with some exhibiting very high affinity (Ki = 0.4–20 nM). nih.gov Autoradiography studies on tissue sections can also be performed to visualize the binding of the radiotracer to the target in a specific brain region.

In Vivo Characterization: Promising candidates from in vitro studies are then evaluated in vivo in animal models. These studies aim to assess the brain uptake of the radiotracer, its pharmacokinetic profile, and its specific binding to the target in a living organism. For instance, two radiolabeled dibenzothiophene derivatives, [¹⁸F]7a and [¹⁸F]7c, were shown to readily enter the mouse brain and specifically label α7-nAChRs. nih.gov

Blocking studies are a crucial part of in vivo characterization. In these experiments, the animal is pre-treated with a known selective ligand for the target before the administration of the radiotracer. A significant reduction in the radiotracer's uptake in the target region confirms its specific binding. For example, the binding of [¹⁸F]7a in the mouse brain was blocked in a dose-dependent manner by a selective α7-nAChR ligand. nih.gov Furthermore, blocking studies with drugs that target other CNS receptors are conducted to demonstrate the high selectivity of the radiotracer for its intended target. nih.gov

The ultimate measure of a PET radioligand's utility for quantitative imaging is its binding potential (BP_ND). A high binding potential indicates a high ratio of specific to non-specific binding. The dibenzothiophene derivative [¹⁸F]7a demonstrated a superior binding potential (BP_ND = 5.3 – 8.0) in control mice compared to previously developed α7-nAChR PET radioligands, highlighting its excellent imaging properties. nih.gov

Conclusion and Future Research Directions

Current Understanding of 4-(4-Bromophenyl)dibenzothiophene Systems

This compound is a polycyclic aromatic compound featuring a central dibenzothiophene (B1670422) core substituted with a 4-bromophenyl group at the 4-position. The dibenzothiophene moiety is known for its rigid, planar structure and high thermal stability, which are desirable characteristics for materials used in electronic devices. The presence of the sulfur atom in the thiophene (B33073) ring influences the electronic properties of the molecule, contributing to its potential as a semiconductor.

The 4-bromophenyl substituent introduces a bromine atom, which can serve as a reactive site for further chemical modifications, allowing for the tuning of the compound's properties. This functionalization capability is a key aspect of its potential utility in the development of new materials. The electronic properties of this compound are expected to be influenced by the interplay between the electron-rich dibenzothiophene core and the electron-withdrawing nature of the bromine atom on the phenyl ring.

Below is a table summarizing some of the known properties of this compound:

| Property | Value |

| Molecular Formula | C18H11BrS |

| Molecular Weight | 339.25 g/mol |

| CAS Number | 530402-77-8 |

| Melting Point | 144 °C |

| Physical State | Solid |

| Color | White |

Remaining Challenges and Open Questions in Synthesis and Fundamental Understanding

The synthesis of this compound, while achievable through established methods like the Suzuki-Miyaura cross-coupling reaction, still presents challenges. One of the primary difficulties lies in achieving high yields and purity, which are crucial for applications in high-performance electronic devices. The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide, is a common method for forming carbon-carbon bonds in such systems. However, optimizing reaction conditions to minimize side products and ensure complete conversion can be complex.

A significant challenge in the synthesis of asymmetrically substituted dibenzothiophenes is controlling the regioselectivity of the functionalization. Directing substituents to the 4-position of the dibenzothiophene core can be difficult, and often requires multi-step synthetic routes. The development of more direct and efficient synthetic methods for producing 4-substituted dibenzothiophene derivatives remains an active area of research.

From a fundamental perspective, a detailed understanding of the photophysical properties of this compound is still lacking. While the properties of the parent dibenzothiophene are relatively well-studied, the influence of the 4-bromophenyl substituent on the excited state dynamics, fluorescence, and phosphorescence is not fully characterized. Computational studies, such as those based on Density Functional Theory (DFT), can provide insights into the electronic structure and properties of the molecule, but experimental validation is necessary to confirm these theoretical predictions.

Prospective Research Avenues in Advanced Materials and Device Applications

The unique molecular structure of this compound makes it a promising candidate for various applications in advanced materials and electronic devices. One of the most promising areas of research is its use in organic light-emitting diodes (OLEDs). Dibenzothiophene derivatives are known to be excellent host materials for phosphorescent and thermally activated delayed fluorescence (TADF) emitters due to their high triplet energies. The high triplet energy of the dibenzothiophene core can effectively confine the triplet excitons on the guest emitter, leading to high device efficiencies.

The bromine atom on the this compound molecule provides a convenient handle for further functionalization. This allows for the synthesis of a wide range of derivatives with tailored electronic and photophysical properties. For example, the bromine atom can be replaced with various electron-donating or electron-accepting groups to fine-tune the HOMO and LUMO energy levels of the molecule, making it suitable for specific applications in OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Future research will likely focus on the synthesis and characterization of new derivatives of this compound and the evaluation of their performance in electronic devices. The development of efficient and stable blue TADF emitters is a major goal in the field of OLEDs, and dibenzothiophene-based materials are considered to be promising candidates for achieving this goal.

Emerging Trends in Dibenzothiophene-Based Functional Materials

The field of dibenzothiophene-based functional materials is rapidly evolving, with several emerging trends shaping the direction of future research. One of the most significant trends is the development of materials for TADF OLEDs. TADF materials allow for the harvesting of both singlet and triplet excitons, leading to theoretical internal quantum efficiencies of 100%. Dibenzothiophene derivatives, with their high triplet energies and tunable electronic properties, are at the forefront of this research.

Another emerging trend is the use of dibenzothiophene-based materials in organic solar cells. The broad absorption spectra and good charge transport properties of some dibenzothiophene derivatives make them suitable for use as donor or acceptor materials in OPVs. The ability to functionalize the dibenzothiophene core allows for the optimization of the material's properties to match the requirements of high-performance solar cells.

Furthermore, there is growing interest in the application of dibenzothiophene-based materials in organic electronics beyond displays and lighting. This includes their use in sensors, memory devices, and thermoelectric generators. The versatility of the dibenzothiophene scaffold, combined with the ability to introduce a wide range of functional groups, makes it a powerful platform for the development of new functional materials with novel properties and applications.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-Bromophenyl)dibenzothiophene, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis of bromophenyl-containing heterocycles typically involves Suzuki-Miyaura cross-coupling reactions between aryl halides and dibenzothiophene derivatives. Key parameters include:

- Catalyst system : Pd(PPh₃)₄ or Pd(OAc)₂ with a ligand (e.g., SPhos) for efficient coupling .

- Solvent selection : Toluene or DMF at 80–110°C under inert atmosphere (N₂/Ar) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization for high-purity isolation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns aromatic proton environments and confirms bromine substitution patterns .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₈H₁₁BrS) .

- FTIR : Identifies sulfur-containing functional groups (C-S stretching at ~700 cm⁻¹) and aromatic C-H vibrations .

Q. How does the bromine substituent influence the compound’s electronic properties?

- Methodological Answer : The electron-withdrawing bromine atom increases the compound’s electrophilicity, enhancing reactivity in cross-coupling reactions. UV-Vis spectroscopy and cyclic voltammetry can quantify this effect by measuring shifts in absorption maxima (~280–320 nm) and redox potentials .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Comparative assays : Use standardized cell lines (e.g., MCF-7 for anticancer studies) and dose-response curves to evaluate IC₅₀ variability .

- Structural analogs : Synthesize derivatives (e.g., replacing Br with Cl or F) to isolate electronic vs. steric effects .

- Computational modeling : DFT calculations (e.g., Gaussian 09) to predict binding affinities with biological targets like kinases .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

- Methodological Answer :

- Solvent screening : Test polar/non-polar mixtures (e.g., DCM/hexane) for slow evaporation .

- Seeding : Introduce microcrystals from analogous compounds (e.g., 4-(3-Bromophenyl)dibenzothiophene) .

- Temperature gradients : Gradual cooling (0.5°C/hr) to enhance lattice formation .

Q. How can researchers analyze the environmental stability of this compound under varying pH and light conditions?

- Methodological Answer :

- Photodegradation studies : Use a solar simulator (AM 1.5G filter) and HPLC to quantify degradation products .

- Hydrolysis assays : Incubate at pH 2–12 (37°C) and monitor via LC-MS for bromophenol or sulfoxide byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。